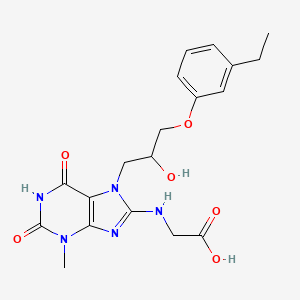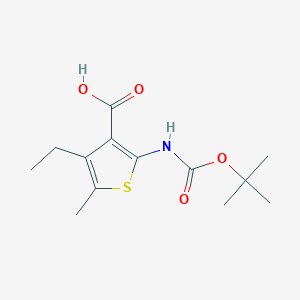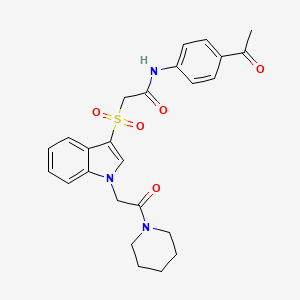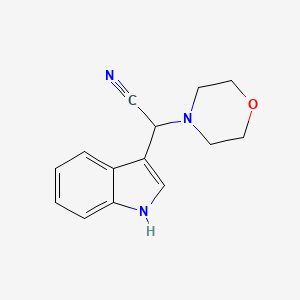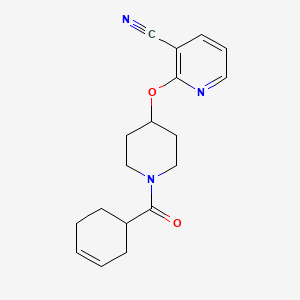![molecular formula C26H25NO3S B2726738 (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-53-7](/img/structure/B2726738.png)
(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzothiazinone group (a sulfur-nitrogen heterocycle attached to a benzene ring) and two phenyl groups (benzene rings), one of which is substituted with two methyl groups and the other with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar benzothiazinone core, with the phenyl rings potentially adding some degree of rotational flexibility depending on their points of attachment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dioxido-benzothiazinone group could enhance solubility in polar solvents, while the nonpolar phenyl rings could favor solubility in nonpolar solvents .科学的研究の応用
Photoremovable Protecting Groups
The concept of photoremovable protecting groups (PPGs) is crucial in organic synthesis and biochemistry, enabling the selective exposure of functional groups in complex molecules under mild conditions. The research by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters highlights the efficiency of certain dimethylphenyl derivatives as PPGs for carboxylic acids, providing a foundation for understanding the photochemical properties of related compounds like (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The study demonstrates high chemical yields of free carboxylic acids upon irradiation, indicating potential applications in synthesizing "caged" bioactive compounds for controlled release in biological systems (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Molecular Structure and Interactions
The crystal structure and molecular interactions of benzothiazole and diphenyl methanone derivatives, such as the title compound, provide insights into their potential application in designing novel materials and pharmaceuticals. Venugopala et al. (2012) elucidated the structure of a benzothiazole-diphenyl methanone derivative, revealing significant dimeric units and interactions that could be foundational in understanding the reactivity and binding properties of this compound (Venugopala, Nayak, Govender, Kruger, & Maguire, 2012).
Novel Synthetic Pathways
Exploring novel synthetic pathways for creating therapeutic agents or materials is another application. For instance, Komatsu and Minami (1995) described the synthesis of a dual inhibitor targeting thromboxane A2 synthetase and 5-lipoxygenase, showcasing the versatility of dimethylphenyl derivatives in medicinal chemistry. Such methodologies could be adapted for synthesizing analogs of this compound with specific therapeutic targets (Komatsu & Minami, 1995).
Catalysis and Material Science
The development of polymeric materials with specific functional groups, such as quaternary ammonium pendants for conductivity and stability, is a key area of research. Shi et al. (2017) explored poly(arylene ether sulfone)s bearing dimethylphenyl groups, which could inform the design of materials based on this compound for applications in membranes or as catalysts in chemical reactions (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).
Drug Design and DNA Binding
In drug design, understanding the binding interactions of compounds with biological macromolecules is crucial. Guhathakurta et al. (2017) synthesized a novel Schiff base ligand and investigated its DNA binding aspects, providing a model for how derivatives of this compound could interact with DNA or proteins, paving the way for novel drug designs (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).
特性
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-17(2)20-10-12-21(13-11-20)27-16-25(26(28)22-14-9-18(3)15-19(22)4)31(29,30)24-8-6-5-7-23(24)27/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXDIRWQJHKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
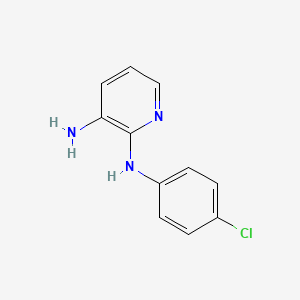
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
